1-Cbz-2-cyanopyrrolidine

DPP‑IV inhibitor synthesis Vildagliptin Process chemistry

1‑Cbz‑2‑cyanopyrrolidine is an N‑Cbz‑protected 2‑cyanopyrrolidine building block essential for DPP‑IV inhibitor synthesis, notably vildagliptin. The Cbz group offers orthogonal hydrogenolytic deprotection compatible with acid/base-sensitive downstream chemistry, a distinct advantage over Boc (acid‑labile) or Fmoc (base‑labile) analogs. This compound minimizes side reactions during peptide coupling and provides a well‑characterized impurity profile that simplifies ICH Q3A compliance. With reported synthetic yields near 99%, 1‑Cbz‑2‑cyanopyrrolidine is the cost‑optimal choice for large‑scale pharmaceutical manufacturing where process mass intensity and cost‑per‑kilogram are critical drivers.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 119020-06-3
Cat. No. B047151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-2-cyanopyrrolidine
CAS119020-06-3
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N
InChIInChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2
InChIKeyAUVGQGIWVNDVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cbz-2-cyanopyrrolidine (CAS 119020-06-3): A Protected Cyanopyrrolidine Intermediate for DPP‑IV Inhibitor Synthesis and Orthogonal Functionalization


1‑Cbz‑2‑cyanopyrrolidine (benzyl 2‑cyanopyrrolidine‑1‑carboxylate) is an N‑protected 2‑cyanopyrrolidine building block widely employed in the synthesis of dipeptidyl peptidase‑IV (DPP‑IV) inhibitors, including vildagliptin and related peptidomimetics [REFS‑1]. The carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen enables orthogonal protection strategies in multistep syntheses, while the 2‑cyano substituent serves as a warhead for covalent inhibition of serine proteases [REFS‑2]. This compound is supplied as a white to off‑white solid with molecular formula C₁₃H₁₄N₂O₂ and molecular weight 230.26 g/mol, and is commercially available at ≥95% purity (HPLC, NMR verified) for research and process‑development applications [REFS‑3].

Why 1‑Cbz‑2‑cyanopyrrolidine Cannot Be Substituted by Other N‑Protected or Unprotected 2‑Cyanopyrrolidines


Generic substitution of 1‑Cbz‑2‑cyanopyrrolidine with alternative N‑protected analogs (e.g., Boc‑ or Fmoc‑2‑cyanopyrrolidine) or with unprotected 2‑cyanopyrrolidine fails because the Cbz group provides a unique combination of orthogonal deprotection chemistry, compatibility with acidic and basic conditions, and proven utility in established industrial routes to DPP‑IV inhibitors. Unprotected 2‑cyanopyrrolidine suffers from competing side reactions during peptide coupling, while Boc‑protected analogs are acid‑labile and cannot survive the hydrogenolysis or basic conditions often required in downstream transformations [REFS‑1]. Fmoc‑protected variants are more expensive and require basic deprotection that is incompatible with certain sensitive functionalities [REFS‑2]. The Cbz group also offers a well‑characterized chromatographic and crystallization profile that simplifies impurity control in regulated pharmaceutical manufacturing [REFS‑3].

Product‑Specific Quantitative Evidence Guide: Comparative Data for 1‑Cbz‑2‑cyanopyrrolidine Versus Alternative Intermediates


Synthetic Yield: Cbz‑Protected Intermediate Achieves ~99% Yield in Vildagliptin Precursor Synthesis

In the synthesis of (S)‑1‑N‑Cbz‑2‑cyano‑pyrrolidine (a key vildagliptin intermediate), the Cbz‑protection route from Cbz‑L‑prolinamide proceeds with a reported yield of approximately 99% [REFS‑1]. This high conversion efficiency contrasts with alternative routes using other N‑protecting groups or unprotected 2‑cyanopyrrolidine, which typically require additional purification steps and suffer from lower overall yields due to side reactions [REFS‑2].

DPP‑IV inhibitor synthesis Vildagliptin Process chemistry

Orthogonal Protection: Cbz Group Enables Selective Functionalization in Bicyclic Pyrrolidine Scaffolds

In a multigram synthesis of saturated bicyclic pyrrolidines, the Cbz protecting group was used orthogonally alongside Boc and Bn groups to enable selective deprotection and functionalization at the nodal 3a‑position [REFS‑1]. The study reported that Cbz‑protected intermediates facilitated purification and allowed for sequential transformations (e.g., Curtius rearrangement, reduction, oxidation) without cross‑reactivity, whereas Boc‑ or Fmoc‑only protection strategies resulted in lower overall yields and required additional chromatographic steps [REFS‑1].

Orthogonal protection Bicyclic pyrrolidines Drug discovery

Impurity Control: Defined Impurity Profiles Enable Regulatory Compliance in Vildagliptin Manufacturing

1‑Cbz‑2‑cyanopyrrolidine (both racemic and enantiopure forms) is a well‑characterized impurity of vildagliptin and is used as a reference standard for impurity profiling [REFS‑1]. Regulatory guidelines (ICH Q3A) require that individual impurities be controlled to ≤0.1% in active pharmaceutical ingredients [REFS‑2]. Commercial sources of 1‑Cbz‑2‑cyanopyrrolidine provide certified impurity standards with documented HPLC purity ≥95% and full characterization data (NMR, MS) to support method validation [REFS‑3]. This level of analytical rigor is not consistently available for alternative N‑protected 2‑cyanopyrrolidines, complicating regulatory submissions.

Pharmaceutical impurities Vildagliptin Quality control

Zn‑Catalyzed Cyclization: Cbz‑Protected Substrate Offers Superior Economy and Fewer Purification Steps

A Zn‑catalyzed cyclization of Cbz‑protected 2‑cyanopyrrolidine with β‑amino alcohols was reported to provide pyrrolidinyloxazoline ligands with significant advantages in economy, shorter reaction time, and fewer purification steps compared to the previously reported synthesis [REFS‑1]. The previous method required multiple chromatographic separations and longer reaction times, whereas the Zn‑catalyzed route using the Cbz‑protected substrate streamlined the process [REFS‑1]. While no direct yield comparison is provided, the procedural advantages translate to lower solvent usage and reduced labor in process‑scale applications.

Asymmetric catalysis Ligand synthesis Process intensification

Optimal Application Scenarios for 1‑Cbz‑2‑cyanopyrrolidine Based on Quantitative Differentiation Evidence


Large‑Scale Synthesis of Vildagliptin and Related DPP‑IV Inhibitors

The high synthetic yield (~99%) reported for Cbz‑protected intermediates [REFS‑1] makes 1‑Cbz‑2‑cyanopyrrolidine the preferred choice for cost‑sensitive, large‑scale manufacturing of vildagliptin and its analogs. Procurement teams should prioritize this compound when process mass intensity and cost‑per‑kilogram are critical drivers.

Orthogonal Protection in Complex Multistep Syntheses

For drug discovery projects requiring sequential deprotection of multiple amine groups, the Cbz group offers a hydrogenolytically cleavable protecting group that is orthogonal to Boc (acid‑labile) and Fmoc (base‑labile) [REFS‑2]. This enables chemists to design convergent synthetic routes with greater flexibility and fewer protecting‑group manipulations.

Analytical Method Development and Impurity Profiling for Regulatory Submissions

When developing HPLC methods for vildagliptin or related DPP‑IV inhibitors, certified impurity standards of 1‑Cbz‑2‑cyanopyrrolidine are essential for method validation and compliance with ICH Q3A guidelines [REFS‑3]. The ready availability of fully characterized material (NMR, MS, HPLC) accelerates regulatory filing and reduces the burden of in‑house impurity synthesis.

Ligand Synthesis for Asymmetric Catalysis

Researchers developing chiral oxazoline ligands for asymmetric catalysis can leverage the Zn‑catalyzed cyclization of Cbz‑protected 2‑cyanopyrrolidine [REFS‑4]. This streamlined route offers economic and operational advantages over alternative syntheses, facilitating the preparation of diverse ligand libraries for high‑throughput screening.

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